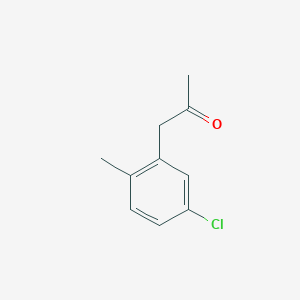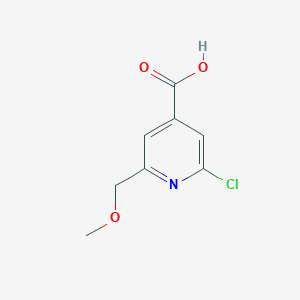
2-Chloro-6-methoxymethyl-isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid is a chemical compound with a molecular formula of C8H8ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid typically involves the chlorination of 6-(methoxymethyl)-4-pyridinecarboxylic acid. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-azido-6-(methoxymethyl)-4-pyridinecarboxylic acid or 2-thiocyanato-6-(methoxymethyl)-4-pyridinecarboxylic acid.
Oxidation: Formation of 2-chloro-6-(formylmethyl)-4-pyridinecarboxylic acid or 2-chloro-6-(carboxymethyl)-4-pyridinecarboxylic acid.
Reduction: Formation of 2-chloro-6-(methoxymethyl)-4-pyridinecarbinol or 2-chloro-6-(methoxymethyl)-4-pyridinecarboxaldehyde.
Scientific Research Applications
2-Chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the methoxymethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxypyridine: Similar structure but lacks the carboxylic acid group.
2-Chloro-4-pyridinecarboxylic acid: Similar structure but lacks the methoxymethyl group.
6-Methoxymethyl-4-pyridinecarboxylic acid: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid is unique due to the presence of both the chlorine atom and the methoxymethyl group, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-chloro-6-(methoxymethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-13-4-6-2-5(8(11)12)3-7(9)10-6/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
JLVVNSOBRLSXDR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




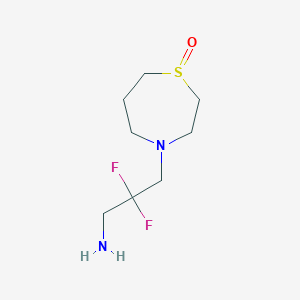



![5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)
![[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B13156580.png)
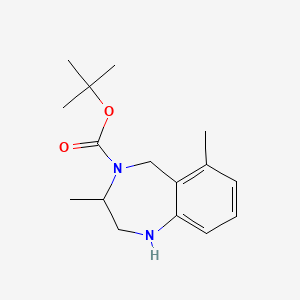
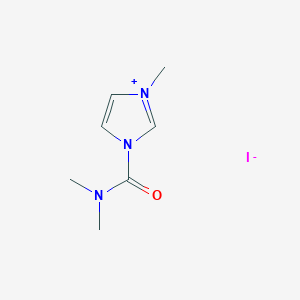

![Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13156598.png)

